

# NVL-655: Superior Selectivity for ALK Over TRKB

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: KG-655

Cat. No.: B1329299

[Get Quote](#)

A Comparative Guide for Researchers and Drug Development Professionals

The development of next-generation tyrosine kinase inhibitors (TKIs) for anaplastic lymphoma kinase (ALK)-driven cancers is marked by a concerted effort to enhance potency against resistance mutations while minimizing off-target toxicities. A significant challenge has been the off-target inhibition of Tropomyosin Receptor Kinase B (TRKB), which is associated with central nervous system (CNS) adverse events.<sup>[1]</sup> NVL-655, a novel ALK-selective inhibitor, has been rationally designed to address this limitation, demonstrating a highly favorable selectivity profile for ALK over TRKB.<sup>[2][3][4]</sup> This guide provides a detailed comparison of NVL-655's selectivity, supported by preclinical data, experimental protocols, and signaling pathway visualizations.

## Quantitative Comparison of Kinase Inhibition

Preclinical evaluations of NVL-655 consistently demonstrate its potent inhibition of ALK and its resistance variants, coupled with a significantly wider selectivity window over TRKB compared to other ALK inhibitors.<sup>[2]</sup> In various assays, NVL-655 shows a selectivity for ALK over TRKB ranging from 22-fold to over 874-fold.<sup>[5][6]</sup>

Table 1: Biochemical IC50 Values for NVL-655

| Kinase Target | NVL-655 IC50 (nmol/L) |
|---------------|-----------------------|
| ALK           | 2.8                   |
| TRKA          | <50-fold of ALK IC50  |
| TRKB          | <10-fold of ALK IC50  |
| TRKC          | <50-fold of ALK IC50  |

Data sourced from a biochemical activity screen against 335 wild-type human kinases.[\[7\]](#)

Table 2: Cellular ALK and TRKB Inhibition by NVL-655

| Assay Type                    | Metric                                    | Finding                                                                                                                                               |
|-------------------------------|-------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cellular TRKB Phosphorylation | Selectivity Window (TRKB IC50 / ALK IC50) | NVL-655 was the most selective TKI for ALK over TRKB with a $\geq 22$ -fold window for ALK and every mutant ALK oncogene tested. <a href="#">[5]</a>  |
| Cellular TRKB Inhibition      | % TRKB inhibition at 100 nmol/L           | At a concentration that provides $\geq 95\%$ inhibition of ALK and its resistant mutants, NVL-655 showed only 2% TRKB inhibition. <a href="#">[5]</a> |
| Kinome Selectivity            | % of Kinome with >50-fold selectivity     | NVL-655 demonstrated >50-fold selectivity for ALK over 96% (323/335) of the kinome tested. <a href="#">[5]</a>                                        |

These data underscore the precision of NVL-655 in targeting ALK while sparing TRKB, a critical attribute for a favorable safety profile, particularly concerning neurological side effects.[\[4\]](#)

## Experimental Protocols

The validation of NVL-655's selectivity is based on a multi-assay approach designed to provide a comprehensive understanding of its activity in both biochemical and cellular contexts.

## Kinase Selectivity Assays

### 1. Biochemical Kinome Screen (e.g., KINOMEscan™):

- Objective: To determine the half-maximal inhibitory concentration (IC50) of NVL-655 against a broad panel of human kinases.
- Methodology: A competitive binding assay is utilized where the kinase of interest is incubated with an immobilized ligand and the test compound (NVL-655). The amount of kinase bound to the ligand is quantified, and the IC50 value is calculated based on the displacement of the ligand by the test compound. This is typically performed at a single high concentration of the inhibitor, followed by dose-response curves for hits.[\[8\]](#)

### 2. Cellular Phosphorylation Assays:

- Objective: To measure the inhibition of ALK and TRKB phosphorylation in a cellular context.
- Methodology: Cells expressing the target kinase (e.g., Ba/F3 cells engineered to express EML4-ALK or full-length TRKB) are treated with varying concentrations of NVL-655.[\[9\]](#) For TRKB assays, cells are stimulated with its ligand, brain-derived neurotrophic factor (BDNF), to induce receptor phosphorylation.[\[9\]](#) The level of phosphorylated kinase is then quantified using methods such as ELISA or Western blotting with phospho-specific antibodies.[\[5\]](#)[\[9\]](#)

### 3. Cell Viability Assays:

- Objective: To assess the cytotoxic effect of NVL-655 on ALK-driven cancer cell lines versus cells dependent on TRK signaling.
- Methodology: Cancer cell lines with known ALK fusions (e.g., Karpas299 with NPM1-ALK) or cells engineered to be dependent on TRK signaling are cultured in the presence of escalating concentrations of NVL-655.[\[7\]](#) Cell viability is measured after a defined incubation period (e.g., 72 hours) using a colorimetric assay (e.g., MTS) or a luminescence-based assay that measures ATP content.

Below is a graphical representation of a typical experimental workflow for assessing kinase inhibitor selectivity.



[Click to download full resolution via product page](#)

Comparative Experimental Workflow for Kinase Selectivity.

## Signaling Pathways

Understanding the downstream signaling of ALK and TRKB highlights the importance of selective inhibition. Both receptors are receptor tyrosine kinases that, upon activation, trigger multiple downstream pathways involved in cell proliferation, survival, and differentiation.[10][11][12][13][14][15]

## ALK Signaling Pathway

Oncogenic ALK fusions lead to ligand-independent dimerization and constitutive activation of the kinase domain.[11] This results in the aberrant activation of several key signaling cascades

that drive cancer cell growth and survival.



[Click to download full resolution via product page](#)

Simplified ALK Signaling Pathway in Cancer.

## TRKB Signaling Pathway

TRKB is activated by its endogenous ligands, primarily BDNF.<sup>[16][17]</sup> This interaction leads to receptor dimerization and autophosphorylation, initiating signaling cascades crucial for neuronal function.



[Click to download full resolution via product page](#)

Simplified TRKB Signaling Pathway.

## Conclusion

The preclinical data strongly support the characterization of NVL-655 as a highly selective ALK inhibitor with a remarkable ability to spare TRKB. This selectivity is a key differentiator from other ALK TKIs and holds the promise of a wider therapeutic window and a more favorable safety profile, particularly in minimizing TRK-related CNS adverse events. The ongoing ALKOVE-1 clinical trial will be instrumental in validating these preclinical findings in patients with ALK-positive cancers.[4][18]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. [investors.nuvalent.com](http://investors.nuvalent.com) [investors.nuvalent.com]
- 3. [investors.nuvalent.com](http://investors.nuvalent.com) [investors.nuvalent.com]
- 4. Preliminary Phase 1 Dose-Escalation Data from ALKOVE-1 Trial of NVL-655 Demonstrated Activity in Heavily Pre-Treated Patients with ALK-Positive NSCLC and an ALK-Selective, TRK-Sparing Safety Profile [prnewswire.com]
- 5. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 8. Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [filecache.investorroom.com](http://filecache.investorroom.com) [filecache.investorroom.com]
- 10. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 12. [creative-diagnostics.com](http://creative-diagnostics.com) [creative-diagnostics.com]
- 13. [researchgate.net](http://researchgate.net) [researchgate.net]
- 14. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 15. [researchgate.net](http://researchgate.net) [researchgate.net]
- 16. A New Aspect of the TrkB Signaling Pathway in Neural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [ovid.com](http://ovid.com) [ovid.com]
- 18. [ilcn.org](http://ilcn.org) [ilcn.org]
- To cite this document: BenchChem. [NVL-655: Superior Selectivity for ALK Over TRKB]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329299#validation-of-nvl-655-s-selectivity-over-trkb>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)